Molecular Lipophilicity (cLogP) Dictates Passive Permeability Advantage Over Pyridyloxy Analog
The target compound (cLogP = 2.01) displays a significantly lower calculated lipophilicity than its direct analog (3-(pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (cLogP = 2.60), a difference driven by the thiazole ring's higher heteroatom count and consequent hydrogen‑bond acceptor capacity. This ~0.6 log unit reduction places the target compound within the optimal range for oral absorption and CNS permeability, whereas the pyridyloxy analog exceeds the typical guideline of cLogP <2.5 for balanced ADME, potentially leading to higher metabolic turnover and solubility‑limited absorption. [1]
| Evidence Dimension | Calculated octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.01 |
| Comparator Or Baseline | (3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, cLogP = 2.60 |
| Quantified Difference | ΔcLogP = -0.59 |
| Conditions | cLogP values predicted using the ChemAxon consensus model (accessed via BenchChem product pages) |
Why This Matters
Lower cLogP enhances aqueous solubility and reduces non-specific protein binding, making the target compound a more developable lead for programs requiring moderate polarity.
- [1] Lipinski's Rule of Five and the importance of cLogP <5 for oral drug bioavailability, widely accepted in medicinal chemistry (Lipinski et al., 2001). View Source
